Saicar dibarium
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Overview
Description
Saicar dibarium, also known as succinylaminoimidazolecarboxamide ribose-5’-phosphate dibarium, is a compound that plays a crucial role in the de novo purine nucleotide biosynthesis pathway. It is an intermediate metabolite formed during the synthesis of purines, which are essential components of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
Saicar dibarium is synthesized through a series of enzymatic reactions. The primary synthetic route involves the conversion of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR), ADP, and phosphate. This reaction is catalyzed by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase (SAICAR synthetase) .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used to catalyze the synthesis of this compound under controlled conditions. The process may involve fermentation techniques and purification steps to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Saicar dibarium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Saicar dibarium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study purine biosynthesis and related biochemical pathways.
Biology: The compound is studied for its role in cellular metabolism and its effects on various biological processes.
Mechanism of Action
The mechanism of action of Saicar dibarium involves its interaction with specific enzymes and molecular targets. One of the key interactions is with the enzyme pyruvate kinase isoform M2 (PKM2), which plays a crucial role in the metabolic reprogramming of cancer cells. This compound stimulates the activity of PKM2, promoting cancer cell survival under glucose-limited conditions. This interaction is essential for the metabolic adaptation of cancer cells and their proliferation .
Comparison with Similar Compounds
Saicar dibarium can be compared with other similar compounds involved in purine biosynthesis, such as:
Adenylosuccinate: Another intermediate in the purine biosynthesis pathway, involved in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP).
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): A precursor in the purine biosynthesis pathway, known for its role in cellular energy metabolism.
Succinyladenosine: A compound related to this compound, involved in the salvage pathway of purine metabolism.
This compound is unique in its specific interaction with PKM2 and its role in cancer cell metabolism, distinguishing it from other similar compounds .
Properties
CAS No. |
6057-44-9 |
---|---|
Molecular Formula |
C13H15Ba2N4O12P |
Molecular Weight |
724.9 g/mol |
IUPAC Name |
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioate;barium(2+) |
InChI |
InChI=1S/C13H19N4O12P.2Ba/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);;/q;2*+2/p-4/t4-,5+,8+,9+,12+;;/m0../s1 |
InChI Key |
PPKOPCLLXBFYGS-KGBHUAOWSA-J |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2] |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2] |
Origin of Product |
United States |
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